molecular formula C22H15Cl2N3O3 B2836152 (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide CAS No. 468070-70-4

(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide

Cat. No.: B2836152
CAS No.: 468070-70-4
M. Wt: 440.28
InChI Key: LMXPHXBRGQLWOO-UHFFFAOYSA-N
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Description

The compound (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N’-(phenylacetyl)prop-2-enehydrazide is a complex organic molecule featuring a furan ring substituted with a 2,4-dichlorophenyl group, a cyano group, and a phenylacetyl hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N’-(phenylacetyl)prop-2-enehydrazide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,4-dichlorophenyl acetic acid with furfural under acidic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a Knoevenagel condensation reaction between the furan derivative and malononitrile in the presence of a base like piperidine.

    Hydrazide Formation: The phenylacetyl hydrazide moiety is formed by reacting phenylacetic acid hydrazide with the cyano-substituted furan derivative under reflux conditions in ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Conversion of the cyano group to primary amines.

    Substitution: Introduction of various nucleophiles such as amines or thiols into the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for further derivatization and incorporation into larger molecular frameworks.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be screened for activities such as antimicrobial, anticancer, or enzyme inhibition.

Medicine

Due to its potential biological activities, this compound could be explored as a lead compound in medicinal chemistry for the development of new therapeutic agents.

Industry

In materials science, the compound’s unique structure could be utilized in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N’-(phenylacetyl)prop-2-enehydrazide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The cyano and hydrazide groups could interact with biological targets through hydrogen bonding or covalent modification, affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N’-(phenylacetyl)prop-2-enehydrazide: can be compared with other furan derivatives such as:

Uniqueness

The uniqueness of (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N’-(phenylacetyl)prop-2-enehydrazide lies in its combination of functional groups, which provide a versatile platform for chemical modifications and potential biological activities. Its dichlorophenyl and cyano groups offer unique reactivity compared to other furan derivatives, making it a valuable compound for diverse applications.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(2-phenylacetyl)prop-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O3/c23-16-6-8-18(19(24)12-16)20-9-7-17(30-20)11-15(13-25)22(29)27-26-21(28)10-14-4-2-1-3-5-14/h1-9,11-12H,10H2,(H,26,28)(H,27,29)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXPHXBRGQLWOO-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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